molecular formula C21H16ClN3OS B2971602 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 897457-90-8

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B2971602
CAS No.: 897457-90-8
M. Wt: 393.89
InChI Key: UQUMSDDQCDHHQG-UHFFFAOYSA-N
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Description

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a complex organic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole ring with a chlorophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is then functionalized with a chlorophenyl group. The final step involves the attachment of the indole moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, solvent, and catalysts would be carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazole ring, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups introduced at the chlorophenyl position.

Scientific Research Applications

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
  • 2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

Uniqueness

The presence of the chlorophenyl group in 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one imparts unique electronic properties, making it distinct from its analogs with different substituents

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c22-16-7-5-14(6-8-16)18-12-25-17(13-27-21(25)23-18)11-20(26)24-10-9-15-3-1-2-4-19(15)24/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUMSDDQCDHHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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